Cyclo(atsptpal) is classified as a cyclic compound, specifically a macrocycle that consists of alternating units of thiophene and furan derivatives. It is notable for its potential in electronic materials and host-guest chemistry due to its structural rigidity and aromatic properties. The compound is synthesized using advanced organic chemistry techniques, particularly through cross-coupling reactions. Its CAS number is 135329-52-1, and it can be sourced from chemical suppliers like BenchChem.
The synthesis of Cyclo(atsptpal) can be achieved through several methods:
Cyclo(atsptpal) features a cyclic structure that contributes to its unique properties. Key aspects include:
Computational studies have shown that upon oxidation, the compound transitions into a globally aromatic state, which can be analyzed through techniques such as nuclear magnetic resonance spectroscopy .
Cyclo(atsptpal) participates in several notable chemical reactions:
The mechanism of action for Cyclo(atsptpal) primarily revolves around its ability to engage in redox reactions. Upon oxidation, the compound's electron density changes significantly, which alters its electronic properties:
Cyclo(atsptpal) exhibits several important physical and chemical properties:
Cyclo(atsptpal) has promising applications across several scientific domains:
Cyclic peptides are polypeptide chains forming a closed ring via amide bonds between amino acids. The International Union of Pure and Applied Chemistry (IUPAC) governs their nomenclature with standardized rules:
Cyclo(atsptpal) is an 8-residue macrocyclic peptide with the sequence Asn-Thr-Ser-Phe-Thr-Pro-Arg-Leu. Its structural properties include:
Table 1: Residue Analysis of Cyclo(atsptpal)
Position | Residue | Type | Role in Structure |
---|---|---|---|
1 | Asn (N) | Polar neutral | H-bond donor/acceptor; stabilizes turns |
2 | Thr (T) | Polar neutral | Forms intramolecular H-bonds |
3 | Ser (S) | Polar neutral | Participates in H-bond network |
4 | Phe (F) | Aromatic | Hydrophobic core; π-π stacking potential |
5 | Thr (T) | Polar neutral | Enhances solubility |
6 | Pro (P) | Cyclic | Induces β-turn; restricts conformation |
7 | Arg (R) | Basic charged | Salt bridge formation; membrane interaction |
8 | Leu (L) | Aliphatic | Hydrophobic anchor |
Cyclic peptides emerged as therapeutic agents in the mid-20th century, evolving through key phases:
Table 2: Milestones in Cyclic Peptide Development
Timeline | Compound | Significance | Source |
---|---|---|---|
1944 | Gramicidin S | First cyclic peptide antibiotic; isolated from soil bacteria | Bacillus brevis |
1983 | Cyclosporine | Macrocyclic immunosuppressant; demonstrated oral bioavailability | Tolypocladium inflatum |
2004 | Ziconotide | First marine-derived cyclopeptide (Conus magus toxin) | Conus magus |
2020s | Computational design | Tools like CYCLOPEp Builder enable structure prediction | Synthetic pipelines |
Natural cyclic peptides (e.g., vancomycin, daptomycin) dominate clinical applications, but synthetic derivatives like Cyclo(atsptpal) exemplify rational design merging natural inspiration with engineered stability [8] [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0